(1S,2S)-2-Ethyl-cyclopropylamine is classified as:
The synthesis of (1S,2S)-2-Ethyl-cyclopropylamine typically involves several methods, primarily focusing on cyclopropanation reactions.
The molecular structure of (1S,2S)-2-Ethyl-cyclopropylamine can be described as follows:
InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1
(1S,2S)-2-Ethyl-cyclopropylamine can participate in various chemical reactions:
The mechanism by which (1S,2S)-2-Ethyl-cyclopropylamine exerts its biological effects involves interaction with specific molecular targets:
The physical properties significantly impact its reactivity and applications in synthetic chemistry.
(1S,2S)-2-Ethyl-cyclopropylamine has several scientific applications:
Its specific stereochemistry allows researchers to explore stereochemical effects in various chemical and biological systems, making it a valuable compound in both academic research and industrial applications.
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9